molecular formula C15H19N3O B7512722 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B7512722
M. Wt: 257.33 g/mol
InChI Key: CAEUNDRMZLRBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile, also known as CNOB, is a chemical compound that belongs to the family of benzodiazepine derivatives. It is widely used in scientific research for its unique properties that make it an excellent tool for studying the mechanisms of action of certain receptors in the brain.

Mechanism of Action

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in the presence of GABA. It binds to a specific site on the receptor, known as the benzodiazepine site, and increases the affinity of the receptor for GABA. This results in an increase in the inhibitory neurotransmission in the brain, leading to the sedative, anxiolytic, and anticonvulsant effects of 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile.
Biochemical and Physiological Effects:
2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation in animal models. It also has anticonvulsant properties and has been used to treat seizures in animal models. 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile has also been found to have sedative effects and can induce sleep in animal models.

Advantages and Limitations for Lab Experiments

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile is a useful tool for studying the mechanisms of action of the GABA-A receptor and its role in various physiological and pathological conditions. It is highly selective for the GABA-A receptor and has a long half-life, which allows for prolonged experiments. However, 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the use of 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile has been found to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Another area of interest is the development of new drugs based on the structure of 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile that can target specific subtypes of the GABA-A receptor. These drugs may have improved efficacy and fewer side effects compared to current benzodiazepine drugs.

Synthesis Methods

The synthesis of 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile involves the reaction of 4-bromobenzonitrile with 2-(aminomethyl)-4-bromo-1-propanol in the presence of potassium carbonate and dimethylformamide (DMF). The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile.

Scientific Research Applications

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile is primarily used in scientific research to study the mechanisms of action of certain receptors in the brain. It has been found to be a potent and selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile has also been used to study the role of the GABA-A receptor in various physiological and pathological conditions, such as anxiety, depression, and epilepsy.

properties

IUPAC Name

2-(4-propanoyl-1,4-diazepan-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-15(19)18-9-5-8-17(10-11-18)14-7-4-3-6-13(14)12-16/h3-4,6-7H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUNDRMZLRBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propanoyl-1,4-diazepan-1-yl)benzonitrile

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